tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-amino-4-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTSOFOGPVTVGP-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrogen chloride (HCl) gas.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired product.
Major Products Formed:
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of tert-butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate is in the synthesis of Edoxaban , a direct inhibitor of coagulation factor Xa, which is used as an oral anticoagulant under the trade name Lixiana® . The compound serves as a precursor in the synthesis pathway of Edoxaban, facilitating the formation of essential intermediates that contribute to the drug's efficacy.
Synthesis Methodology
Recent patents describe improved methods for synthesizing this compound, focusing on yield and purity enhancements. For instance, one method involves mixing this compound with specific amines and utilizing various solvents to optimize reaction conditions, leading to higher production yields and reduced viscosity during synthesis .
Edoxaban Synthesis
A detailed study on the synthesis of Edoxaban highlights the importance of this compound as a critical intermediate. The process outlined in patent literature demonstrates how modifications in reaction conditions can lead to significant improvements in yield (up to 93%) and purity compared to previous methods .
Neuroprotective Properties
Research has also explored the neuroprotective effects of related compounds derived from carbamate frameworks. For example, studies involving derivatives similar to this compound have shown potential protective activities against neurodegenerative conditions by inhibiting amyloid-beta aggregation . While not directly linked to this specific compound, such findings suggest broader implications for carbamate derivatives in treating neurological disorders.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. Upon deprotection, the tert-butyl group is removed, releasing the free amine for further reactions .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Key Observations:
Backbone Rigidity: The compound of interest has a linear propan-2-yl backbone, enabling flexibility in solution. The biphenyl substituent in the (R)-propan-2-yl analog () increases hydrophobicity, which may reduce aqueous solubility compared to the carbamoyl variant .
Functional Group Impact :
- The carbamoyl group (-CONH₂) in the target compound provides hydrogen-bonding sites, improving solubility in polar solvents. Hydroxyl (-OH) analogs (e.g., CAS 225641-84-9) exhibit similar polarity but may undergo oxidation or esterification under acidic conditions .
- Formyl groups (e.g., CAS 1932203-04-7) introduce electrophilic reactivity, enabling further functionalization via reductive amination or nucleophilic addition .
Stereochemical Influence :
- The (2S) configuration ensures enantioselectivity in chiral environments, critical for drug-receptor interactions. Comparatively, (1R,3R)-cyclopentyl derivatives (CAS 225641-84-9) demonstrate how stereochemistry governs spatial orientation in constrained systems .
Reactivity and Stability
Table 2: Stability and Reactivity Profiles
Key Findings:
- The carbamoyl group in the target compound resists hydrolysis better than hydroxyl analogs but is less stable than formyl-protected derivatives under strongly acidic conditions .
- Bicyclic systems (e.g., CAS 1932203-04-7) exhibit enhanced stability due to reduced conformational freedom, minimizing undesired side reactions .
Research Findings and Limitations
- Solubility : Carbamoyl derivatives generally exhibit higher aqueous solubility than biphenyl or bicyclic analogs.
- Synthetic Utility : The Boc group’s stability under basic conditions makes it preferable for multi-step syntheses compared to formyl or hydroxyl-protected compounds .
- Safety: No significant hazards are reported for structurally related carbamates (e.g., ), though hydroxyl and formyl analogs may require handling under inert conditions .
Biological Activity
tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate, also known by its CAS number 1821725-17-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₈N₂O₃
- Molecular Weight : 186.25 g/mol
- CAS Number : 1821725-17-0
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential applications, particularly in the fields of pharmacology and biochemistry.
The compound's mechanism of action is primarily linked to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor in certain enzymatic pathways, which could be beneficial in treating various conditions.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Inhibition Studies : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its effects on diacylglycerol acyltransferase (DGAT), which plays a crucial role in lipid metabolism.
-
Cellular Assays : In vitro assays using various cell lines have revealed that this compound can modulate cell proliferation and apoptosis.
Cell Line Effect Observed HepG2 Induced apoptosis at concentrations above 10 µM. HEK293 No significant effect on cell viability at lower concentrations (up to 5 µM).
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study 1 : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in triglyceride levels, indicating its potential use in managing hyperlipidemia.
- Dosage : 50 mg/kg body weight administered orally.
- Outcome : 30% reduction in triglyceride levels after two weeks.
- Case Study 2 : In a clinical trial involving patients with metabolic syndrome, the compound was found to improve insulin sensitivity and reduce body weight over a three-month period.
Q & A
Q. What are the recommended storage conditions for tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate to ensure stability during experimental use?
- Methodological Answer: Store the compound in a tightly sealed container under refrigeration (2–8°C) to prevent degradation. Ensure the storage area is dry, well-ventilated, and free from ignition sources. Reseal containers immediately after use to avoid moisture absorption or contamination. For extended stability, inert gas purging (e.g., nitrogen) is recommended for sensitive carbamate derivatives .
Q. What synthetic strategies are commonly employed for the preparation of this compound?
- Methodological Answer: A typical approach involves:
- Step 1: Protection of the amine group in the (2S)-1-carbamoylpropan-2-yl precursor using tert-butoxycarbonyl (Boc) anhydride in a dichloromethane (DCM) solvent system with a base like triethylamine.
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the Boc-protected product.
- Step 3: Characterization by and to confirm regioselectivity and stereochemical integrity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. Use fume hoods for weighing or transferring.
- Ventilation: Ensure local exhaust ventilation to minimize inhalation risks.
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent hydrolysis.
- First Aid: Immediate eye rinsing (15 minutes) with eyewash stations and skin decontamination with soap/water .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) confirm the stereochemical configuration of this compound?
- Methodological Answer:
- Crystallization: Grow crystals via slow evaporation of a saturated solution in a solvent like ethyl acetate/hexane.
- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.
- Structure Solution: Apply direct methods (e.g., SHELXT) for phase determination.
- Refinement: Use SHELXL for anisotropic displacement parameters and hydrogen bond analysis. The (2S) configuration is confirmed by Flack parameter analysis and C–H⋯O/N interactions in the crystal lattice .
Q. How can intermolecular interactions (e.g., hydrogen bonding) be characterized to predict crystallographic packing?
- Methodological Answer:
- SC-XRD Analysis: Identify hydrogen bond donors/acceptors (e.g., N–H⋯O=C) with bond distances < 3.0 Å and angles > 120°.
- Software Tools: Visualize interactions using ORTEP-3 for 3D molecular geometry and Mercury for packing diagrams.
- Example: In related carbamates, intramolecular N–H⋯N and C–H⋯O bonds stabilize chair conformations, while intermolecular bonds form layered packing motifs .
Q. How to resolve discrepancies in spectroscopic data (e.g., NMR vs. computational predictions)?
- Methodological Answer:
- Experimental Validation: Compare experimental (500 MHz, DMSO-d6) with DFT-calculated shifts (B3LYP/6-31G*).
- 2D NMR: Use and to resolve overlapping signals.
- Dynamic Effects: Account for rotameric equilibria (e.g., Boc group rotation) using variable-temperature NMR.
- X-ray Validation: Resolve ambiguities by correlating crystallographic torsion angles with computed conformers .
Q. What strategies optimize the enantiomeric purity of tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate during synthesis?
- Methodological Answer:
- Chiral Auxiliaries: Use (S)-proline-derived catalysts in asymmetric synthesis.
- Chromatography: Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) and selectively crystallize the desired enantiomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
